molecular formula C15H16ClN3O2 B12239086 2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12239086
M. Wt: 305.76 g/mol
InChI Key: JUMRYEMQUQYWRI-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a tetrahydroisoquinoline moiety with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine.

    Substitution Reaction: The chlorine atom is introduced via a substitution reaction using reagents like phosphorus oxychloride.

    Formation of the Tetrahydroisoquinoline Moiety: This involves the reduction of isoquinoline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring, especially if there are additional substituents that can be reduced.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms involving pyrimidine derivatives.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the tetrahydroisoquinoline moiety may modulate neurotransmitter systems. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxyisoquinoline: Lacks the tetrahydro moiety, which may affect its biological activity.

    2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a different ring system, leading to different pharmacological properties.

Uniqueness

2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

2-(5-chloropyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H16ClN3O2/c1-20-13-5-10-3-4-19(9-11(10)6-14(13)21-2)15-17-7-12(16)8-18-15/h5-8H,3-4,9H2,1-2H3

InChI Key

JUMRYEMQUQYWRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)Cl)OC

Origin of Product

United States

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